molecular formula C14H13ClN2O2 B1341487 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide CAS No. 725704-79-0

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide

Cat. No.: B1341487
CAS No.: 725704-79-0
M. Wt: 276.72 g/mol
InChI Key: AROSSPUARKQIDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is efficient, eco-friendly, and provides high yields.

Another method involves the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate, followed by substitution reactions with chlorine gas and subsequent steps to introduce the amino and methoxy groups .

Industrial Production Methods

Industrial production of benzamide derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various halogen atoms, and coupling reactions can form complex aromatic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROSSPUARKQIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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